molecular formula C15H10F3NO3 B8556192 4-Formyl-N-[3-(trifluoromethoxy)phenyl]benzamide CAS No. 920536-22-7

4-Formyl-N-[3-(trifluoromethoxy)phenyl]benzamide

Cat. No. B8556192
Key on ui cas rn: 920536-22-7
M. Wt: 309.24 g/mol
InChI Key: DBLNOPRFDUJZMC-UHFFFAOYSA-N
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Patent
US08163768B2

Procedure details

to a solution of 300 mg of 4-carboxybenzaldehyde (2 mmoles) and 382 mg of 3-(trifluoromethoxy)aniline (2 mmoles) in 5 ml of ethyl acetate is added 830 mg of dicyclohexycarbodiimide (DCC) (4 mmoles). The reaction mixture is heated at 60° C. overnight and then poured into 60 ml of 1 N HCl solution. The mixture is extracted twice with 30 ml of ethyl acetate. The combined organic extracts are washed with 50 ml of water, 50 ml of a saturated solution of sodium bicarbonate and brine, dried over MgSO4 and concentrated. The crude product is purified on silica gel giving 233 mg of 4-Formyl-N-(3-trifluoromethoxy-phenyl)-benzamide (yield=38%). Analytical LC/MS method A: ([M+H]+): 310, RT: 5.60 min (gradient 5 to 85% acetonitrile in 7 min).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
382 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.[F:12][C:13]([F:23])([F:22])[O:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18].C1CCC(N=C=NC2CCCCC2)CC1.Cl>C(OCC)(=O)C>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([C:1]([NH:18][C:17]2[CH:19]=[CH:20][CH:21]=[C:15]([O:14][C:13]([F:12])([F:22])[F:23])[CH:16]=2)=[O:3])=[CH:5][CH:6]=1)=[O:9]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
382 mg
Type
reactant
Smiles
FC(OC=1C=C(N)C=CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with 30 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with 50 ml of water, 50 ml of a saturated solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)NC2=CC(=CC=C2)OC(F)(F)F)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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